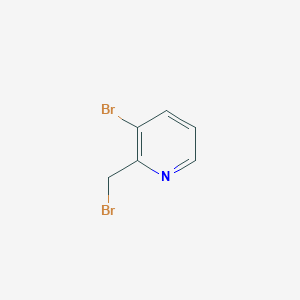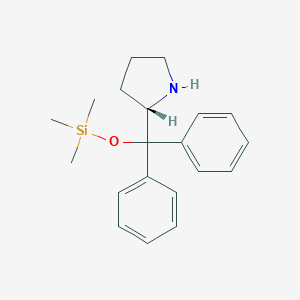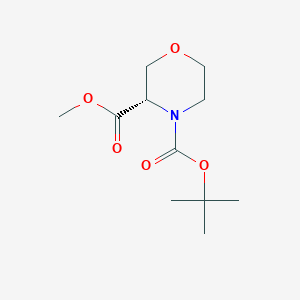
3-溴-2-(溴甲基)吡啶
概述
描述
3-Bromo-2-(bromomethyl)pyridine is an organic compound with the molecular formula C6H5Br2N It is a brominated derivative of pyridine, characterized by the presence of two bromine atoms attached to the pyridine ring and a methyl group
科学研究应用
3-Bromo-2-(bromomethyl)pyridine has several applications in scientific research:
Organic synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound is used in the development of potential drug candidates, particularly in the synthesis of heterocyclic compounds with biological activity.
Material science: It is employed in the preparation of functional materials, such as liquid crystals and organic semiconductors.
Biological studies: The compound is used as a precursor for the synthesis of bioactive molecules and probes for studying biological processes.
安全和危害
“3-Bromo-2-(bromomethyl)pyridine” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place, kept container tightly closed, and stored locked up .
未来方向
While specific future directions for “3-Bromo-2-(bromomethyl)pyridine” were not found, brominated compounds like it are often used as building blocks in organic synthesis . They participate as substrates in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .
作用机制
Target of Action
3-Bromo-2-(bromomethyl)pyridine is a brominated pyridine derivative. It is primarily used as a building block in organic synthesis . The compound’s primary targets are typically other organic molecules in a reaction mixture. It is often used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The mode of action of 3-Bromo-2-(bromomethyl)pyridine involves its interaction with its targets through a process known as transmetalation . In this process, the bromomethyl group on the pyridine ring can be replaced by other groups, allowing the formation of new carbon-carbon bonds . This makes it a valuable reagent in the synthesis of complex organic molecules.
Biochemical Pathways
The specific biochemical pathways affected by 3-Bromo-2-(bromomethyl)pyridine would depend on the specific reaction it is used in. In the context of the Suzuki–Miyaura cross-coupling reaction, it contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Pharmacokinetics
Its physical properties such as boiling point and density have been reported .
Result of Action
The result of the action of 3-Bromo-2-(bromomethyl)pyridine is the formation of new organic compounds. For example, it can participate in the synthesis of colorimetric and fluorescence chemosensors . It can also be used in the preparation of various organic compounds, including ether ligands .
准备方法
Synthetic Routes and Reaction Conditions
3-Bromo-2-(bromomethyl)pyridine can be synthesized through several methods. One common approach involves the bromination of 2-methylpyridine. The process typically includes the following steps:
Bromination of 2-methylpyridine: This step involves the reaction of 2-methylpyridine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Isolation and purification: The resulting product is then isolated and purified using techniques such as recrystallization or column chromatography to obtain pure 3-bromo-2-(bromomethyl)pyridine.
Industrial Production Methods
In an industrial setting, the production of 3-bromo-2-(bromomethyl)pyridine may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
3-Bromo-2-(bromomethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Cross-coupling reactions: The compound can participate in Suzuki-Miyaura and Heck cross-coupling reactions, where it reacts with aryl or vinyl boronic acids or halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of 2-methylpyridine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Cross-coupling reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used along with bases like potassium carbonate or cesium carbonate. The reactions are performed in solvents like tetrahydrofuran or toluene under an inert atmosphere.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like ether or tetrahydrofuran at low temperatures.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.
Cross-coupling reactions: Biaryl or vinyl-substituted pyridine derivatives.
Reduction: 2-Methylpyridine.
相似化合物的比较
3-Bromo-2-(bromomethyl)pyridine can be compared with other brominated pyridine derivatives, such as:
3-Bromo-2-methylpyridine: Similar in structure but lacks the additional bromine atom on the methyl group, leading to different reactivity and applications.
2-Bromo-3-methylpyridine: The position of the bromine and methyl groups is reversed, resulting in distinct chemical properties and reactivity.
2-Bromo-5-methylpyridine:
The uniqueness of 3-bromo-2-(bromomethyl)pyridine lies in its dual bromine substitution, which provides enhanced reactivity and versatility in various chemical transformations.
属性
IUPAC Name |
3-bromo-2-(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIZOBDAEIFYGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754131-60-7 | |
| Record name | 3-bromo-2-(bromomethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)











